2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride

CAS No.: 1221725-44-5

Cat. No.: VC3374944

Molecular Formula: C11H18Cl2N4

Molecular Weight: 277.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221725-44-5 |

|---|---|

| Molecular Formula | C11H18Cl2N4 |

| Molecular Weight | 277.19 g/mol |

| IUPAC Name | 2-piperidin-1-ylpyridine-3-carboximidamide;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N4.2ClH/c12-10(13)9-5-4-6-14-11(9)15-7-2-1-3-8-15;;/h4-6H,1-3,7-8H2,(H3,12,13);2*1H |

| Standard InChI Key | FSHTYEMADIYEMI-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=CC=N2)C(=N)N.Cl.Cl |

| Canonical SMILES | C1CCN(CC1)C2=C(C=CC=N2)C(=N)N.Cl.Cl |

Introduction

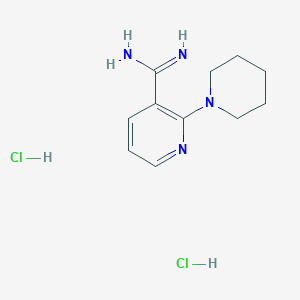

Chemical Identity and Structure

Compound Identification

2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride is a pyridine derivative characterized by a carboximidamide functional group and a piperidine ring attached to the pyridine nucleus. This compound is officially identified by the CAS Registry Number 1221725-44-5, which distinguishes it from similar compounds in the chemical literature . The compound exists as a dihydrochloride salt, which significantly influences its physical properties, particularly its solubility in aqueous environments.

Structural Features

The core structure of this compound contains a pyridine ring with a piperidine moiety attached at the 2-position and a carboximidamide group at the 3-position. The salt formation occurs through protonation of basic nitrogen atoms by hydrochloric acid, resulting in the dihydrochloride form . This structural arrangement contributes to the compound's chemical behavior, particularly its ability to form hydrogen bonds and interact with biological targets.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄·2HCl |

| IUPAC Name | 3-Pyridinecarboximidamide, 2-(1-piperidinyl)-, hydrochloride (1:2) |

| CAS Number | 1221725-44-5 |

| InChI | InChI=1S/C11H16N4.2ClH/c12-10(13)9-5-4-6-14-11(9)15-7-2-1-3-8-15;;/h4-6H,1-3,7-8H2,(H3,12,13);2*1H |

| InChI Key | FSHTYEMADIYEMI-UHFFFAOYSA-N |

| SMILES | Cl.N=C(N)C1=CC=CN=C1N2CCCCC2 |

The molecular structure reveals several important features that influence the compound's reactivity. The carboximidamide group (−C(=NH)NH₂) is particularly noteworthy as it can participate in hydrogen bonding as both a donor and acceptor, enhancing the compound's interaction with biological molecules . The piperidine ring, a saturated heterocycle, contributes to the compound's basicity and potential for interactions with biological receptors.

Physical and Chemical Properties

Chemical Reactivity

The presence of multiple functional groups in this compound contributes to its diverse chemical reactivity. The carboximidamide group is particularly reactive, capable of participating in various transformations including nucleophilic and electrophilic reactions . This functional group can undergo modifications such as hydrolysis, reduction, and condensation reactions, expanding the compound's utility in organic synthesis. Additionally, the pyridine and piperidine rings provide sites for potential substitution reactions, further diversifying the compound's chemical profile.

Analytical Methods and Characterization

Spectroscopic Identification

Various spectroscopic techniques can be employed for the characterization and identification of 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the piperidine ring, and the protons of the carboximidamide group. Infrared (IR) spectroscopy would identify functional group signatures, particularly the C=N stretching vibrations of the carboximidamide group.

Chromatographic Analysis

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), would be applicable for purity determination and quantitative analysis of the compound. These techniques, often coupled with mass spectrometry (MS), can provide valuable information about the compound's identity, purity, and potential degradation products.

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride. One notable example is 2-(Piperidin-1-yl)pyridine-3-carboxamide (CAS 31535175), which features a carboxamide group instead of the carboximidamide group . This subtle structural difference significantly impacts the compound's properties, particularly its hydrogen bonding capabilities and potential biological interactions.

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride | C₁₁H₁₆N₄·2HCl | Carboximidamide group, dihydrochloride salt |

| 2-(Piperidin-1-yl)pyridine-3-carboxamide | C₁₁H₁₅N₃O | Carboxamide group, no salt formation |

| N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide dihydrochloride | C₁₄H₂₄Cl₂N₄O₂ | Additional hydroxy and propoxy groups |

Structure-Activity Relationships

The structural variations between 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride and its analogs can provide insights into structure-activity relationships. The carboximidamide group, compared to the carboxamide group in similar compounds, introduces additional nitrogen atoms capable of hydrogen bonding and potential interactions with biological targets . These structural nuances can significantly influence the compound's pharmacological profile, potentially leading to different biological activities and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume